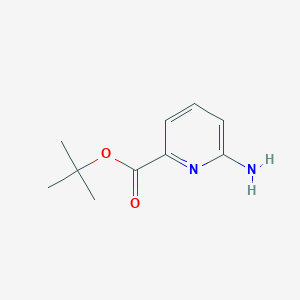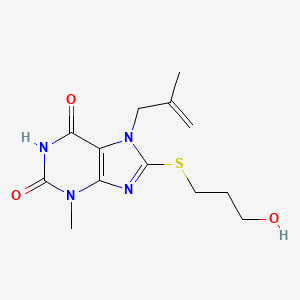
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential applications in scientific research. It has been shown to have antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. It has also been studied for its potential as an anticancer agent and has been shown to inhibit the growth of several cancer cell lines.
Mecanismo De Acción
The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it is believed to work by inhibiting the replication of viruses and cancer cells. It has been shown to inhibit the activity of DNA polymerase, which is essential for the replication of viruses and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against several viruses. It has also been shown to have anti-inflammatory activity and to inhibit the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its potential as an antiviral and anticancer agent. It has also been shown to have anti-inflammatory activity, which could be useful in the study of inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which could make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione. One direction is to further study its antiviral and anticancer activity and to determine its potential as a therapeutic agent. Another direction is to study its anti-inflammatory activity and to determine its potential in the treatment of inflammatory diseases. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis method of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 2,6-dioxopurine with 3-chloro-1-propanethiol and isopentenyl magnesium bromide. The reaction produces a mixture of diastereomers, which can be separated by column chromatography. The final product is obtained after recrystallization from ethanol.
Propiedades
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-4-5-18)16(3)12(20)15-11(9)19/h18H,1,4-7H2,2-3H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQXVSIKDOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

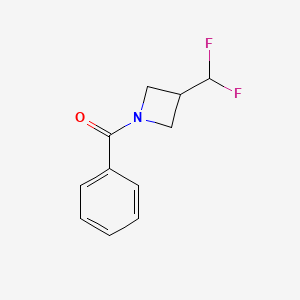
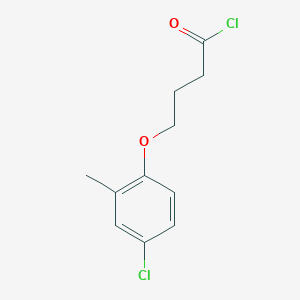
![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
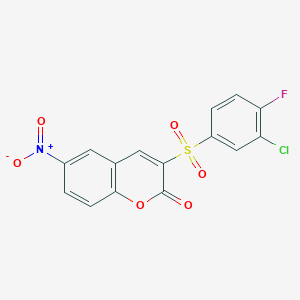

![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)
![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
